molecular formula C16H20N2O3 B2664641 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide CAS No. 1311797-44-0

4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide

Cat. No.: B2664641
CAS No.: 1311797-44-0
M. Wt: 288.347
InChI Key: GTSUZVXSFYHJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide, also known as CP 47,497, is a synthetic cannabinoid that has been used in scientific research to study the effects of cannabinoids on the human body. This compound was first synthesized in the 1980s by Pfizer, and has since been used in numerous studies to better understand the mechanisms of action and physiological effects of cannabinoids.

Mechanism of Action

4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide 47,497 acts as a partial agonist of the CB1 and CB2 receptors, which are found throughout the body. This compound binds to these receptors and activates them, resulting in a range of physiological and biochemical effects.
Biochemical and Physiological Effects
Studies have shown that this compound 47,497 can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, appetite, and pain perception. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide 47,497 in scientific research is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. However, one limitation of using this compound is that it may not accurately reflect the effects of natural cannabinoids found in the body, which can be influenced by a range of factors such as genetics and environmental factors.

Future Directions

There are several future directions for research involving 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide 47,497. One potential area of study is the development of novel cannabinoid-based therapies for the treatment of chronic pain and inflammation. Additionally, further research is needed to better understand the long-term effects of this compound 47,497 on the human body, as well as its potential for abuse and addiction. Finally, studies are needed to investigate the potential therapeutic applications of this compound in the treatment of other conditions such as anxiety and depression.

Synthesis Methods

The synthesis of 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide 47,497 involves several steps, including the reaction of 3-acetylphenol with 1-bromo-3-chloropropane to form 3-(3-acetylphenoxy)propan-1-ol. This intermediate is then reacted with potassium cyanide to form 3-(3-acetylphenoxy)propionitrile, which is then reacted with 1-bromobutane in the presence of a base to form this compound 47,497.

Scientific Research Applications

4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide 47,497 has been used in numerous scientific studies to investigate the effects of cannabinoids on the human body. This compound has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, which are involved in the regulation of pain, appetite, and mood.

Properties

IUPAC Name

4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-14(11-17)18-16(20)8-5-9-21-15-7-4-6-13(10-15)12(2)19/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSUZVXSFYHJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCCOC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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